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Compound of Interest

Compound Name: Diosmin Impurity 5

Cat. No.: B13445658 Get Quote

Executive Summary
Diosmin Impurity 5 (CAS: 122087-66-5) is a specific process-related impurity and structural

analog of Diosmin.[1][2] Chemically, it is identified as 2'-Hydroxy-3,4,6'-trimethoxy-4'-

(rutinosyloxy)chalcone. Unlike Diosmin, which possesses a closed flavonoid (flavone) ring

system, Impurity 5 is a chalcone—an open-chain flavonoid precursor or degradation product—

that exhibits a higher degree of methylation.

This impurity is critical in the quality control of phlebotonic drugs (e.g., Daflon, Vasculera) as its

presence indicates specific side-reactions during the semi-synthesis of Diosmin from

Hesperidin, particularly involving ring-opening and O-methylation steps.

Chemical Identity & Structure
Definitive Identification

Common Name: Diosmin Impurity 5[1][2][3][4][5][6][7][8]

Chemical Name (IUPAC): (E)-1-[4-[[6-O-(6-Deoxy-α-L-mannopyranosyl)-β-D-

glucopyranosyl]oxy]-2-hydroxy-6-methoxyphenyl]-3-(3,4-dimethoxyphenyl)prop-2-en-1-one

CAS Registry Number: 122087-66-5[1][2][3][4][6]

Molecular Formula:
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[3][4][9]

Molecular Weight: 638.62 g/mol

Classification: Chalcone glycoside (Polymethoxylated)

Structural Analysis
The structure of Impurity 5 differs from Diosmin in two fundamental ways:

Scaffold Topology: Diosmin is a flavone (closed C-ring).[10] Impurity 5 is a chalcone (open C-

ring), characterized by an

-unsaturated ketone linking two aromatic rings (A and B).

Methylation Pattern:

Diosmin: Contains one methoxy group at the 4'-position of the B-ring.[2][11]

Impurity 5: Contains three methoxy groups: two on the B-ring (positions 3 and 4) and one

on the A-ring (position 6').

Physicochemical Properties Table[3]
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Property Data Context

Appearance Yellow powder

Chalcones are

characteristically yellow due to

extended conjugation.

Solubility DMSO, Pyridine, Methanol

Lipophilicity is slightly higher

than Diosmin due to extra

methyl groups.

UV Max (

)
~340–360 nm

Bathochromic shift typical of

chalcones compared to

flavones (~260/340 nm).

H-Bond Donors 9

Reduced compared to Diosmin

due to O-methylation of

hydroxyls.

Rotatable Bonds 12
Higher flexibility due to the

open enone linker.

Structural Comparison & Formation Pathway
The formation of Impurity 5 can be traced to the alkylation (methylation) of the chalcone

intermediate or the ring-opening of a polymethoxylated flavone. In the industrial synthesis of

Diosmin from Hesperidin, alkaline conditions can induce ring opening (Chalcone formation). If

methylating agents are present (or if starting material is contaminated with methylated analogs

like Hesperidin Methyl Chalcone), Impurity 5 is generated.

Mechanistic Diagram (Graphviz)[3]
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Caption: Figure 1. Putative formation pathway of Diosmin Impurity 5 via the ring-opening of

the flavonoid scaffold followed by O-methylation.

Analytical Characterization
To distinguish Impurity 5 from other specified impurities (EP Impurities A–F), a robust analytical

strategy is required.

HPLC Retention Profile
Impurity 5 is more hydrophobic than Diosmin due to the addition of two methyl groups (

) and the loss of two hydroxyl protons.

Column: C18 (Octadecylsilyl silica gel), 3 µm.

Mobile Phase: Gradient of Acetonitrile / Water (acidified with Acetic Acid).

Relative Retention Time (RRT): Expected to elute after Diosmin. While Diosmin elutes at

~4.6 min (in standard EP methods), Impurity 5 (polymethoxylated) will show a longer

retention time, likely in the range of RRT 1.2 – 1.5, depending on the specific gradient.

Mass Spectrometry (LC-MS/MS)
Ionization: ESI Positive Mode (

).

Parent Ion:

.

Fragmentation Pattern:

Loss of Rutinose:

(Aglycone cation).

Aglycone Fragmentation: The aglycone (
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331) will fragment via retro-Diels-Alder (RDA) cleavage typical of chalcones, yielding
characteristic A-ring and B-ring fragments.

Differentiation: Diosmin aglycone (Diosmetin) is

301. The mass shift of +30 Da in the aglycone fragment (

) confirms the presence of two additional methyl groups (

).

NMR Signatures
Protons: The disappearance of the C2-H and C3-H signals typical of flavanones/flavones

and the appearance of trans-olefinic protons (

) at

confirms the chalcone structure.

Methoxy Groups: Three distinct singlets in the

region (integrating to 9H total) confirm the trimethoxy substitution.

Protocol: Isolation and Identification Workflow
This protocol outlines the steps to isolate and confirm Impurity 5 from a crude Diosmin sample.

Step 1: Enrichment[3]
Dissolve 100 mg of crude Diosmin in 10 mL DMSO.

Perform preparative HPLC using a C18 column.

Collect the fraction eluting at RRT ~1.3 (relative to Diosmin).

Step 2: Structural Confirmation[3]
Lyophilize the collected fraction to obtain a yellow powder.

UV-Vis: Re-dissolve in Methanol. Verify
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shift to >340 nm (Chalcone band I).

MS Analysis: Direct infusion ESI-MS. Confirm

.

NMR: Dissolve in DMSO-

. Check for the absence of the C-ring closure and presence of 3 methoxy signals.

Analytical Workflow Diagram (Graphviz)
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Caption: Figure 2. Analytical isolation and multi-modal identification workflow for Diosmin
Impurity 5.

Regulatory & Toxicological Context
While Impurity 5 is not listed as a specified impurity (A-F) in the current European

Pharmacopoeia (EP) monograph for Diosmin, it is a known "process impurity" in synthetic

routes involving methylation or Hesperidin Methyl Chalcone production.

Thresholds: As an unspecified impurity, it must typically be controlled to

(ICH Q3A) unless toxicological qualification proves otherwise.

Risk: Chalcones are Michael acceptors and can exhibit reactivity with biological thiols.

However, methylated chalcones are often pharmacologically active (e.g., vascular protection)

and may possess a safety profile similar to the parent drug, though this must be empirically

verified.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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essential and advanced chemicals, empowering
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